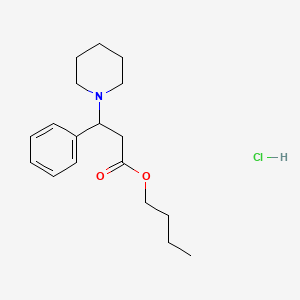
Butaverine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butaverine hydrochloride is a chemical compound known for its antispasmodic properties. It is primarily used to relieve smooth muscle spasms in various medical conditions. The compound is a derivative of butaverine, which is a butyl ester of β-phenyl-1-piperidinepropanoic acid. This compound is often used in the form of its hydrochloride salt to enhance its solubility and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of butaverine hydrochloride involves the esterification of β-phenyl-1-piperidinepropanoic acid with butanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification. The resulting butaverine is then converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: Butaverine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine moiety, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Butaverine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of esterification and substitution reactions.
Biology: The compound is used to study the effects of antispasmodic agents on smooth muscle tissues.
Medicine: this compound is investigated for its potential therapeutic effects in treating conditions like irritable bowel syndrome and other gastrointestinal disorders.
Mecanismo De Acción
Butaverine hydrochloride exerts its effects by inhibiting the influx of calcium ions into smooth muscle cells. This inhibition prevents muscle contraction, leading to relaxation of the smooth muscles. The compound primarily targets calcium channels and other related pathways involved in muscle contraction .
Comparación Con Compuestos Similares
Papaverine: Another antispasmodic agent with a similar mechanism of action but different chemical structure.
Drotaverine: A more potent antispasmodic agent with a similar therapeutic profile.
Mebeverine: Used for similar medical conditions but with a different chemical structure and mechanism of action.
Uniqueness: Butaverine hydrochloride is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Its hydrochloride salt form enhances its solubility and stability, making it a preferred choice in various pharmaceutical formulations .
Propiedades
Número CAS |
17824-89-4 |
|---|---|
Fórmula molecular |
C18H28ClNO2 |
Peso molecular |
325.9 g/mol |
Nombre IUPAC |
butyl 3-phenyl-3-piperidin-1-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-2-3-14-21-18(20)15-17(16-10-6-4-7-11-16)19-12-8-5-9-13-19;/h4,6-7,10-11,17H,2-3,5,8-9,12-15H2,1H3;1H |
Clave InChI |
JARLFDVYUFHWQL-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CC(C1=CC=CC=C1)N2CCCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate](/img/structure/B12296631.png)
![N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-4aH-quinazoline-2-carboxamide](/img/structure/B12296639.png)

![(CDU-NHC-01)3-(4-Methyl-2,6-bis((R)-1-phenylethyl)phenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium tetrafluoroborate](/img/structure/B12296643.png)


![2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide](/img/structure/B12296661.png)
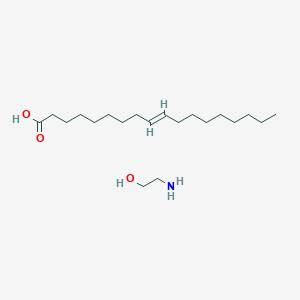
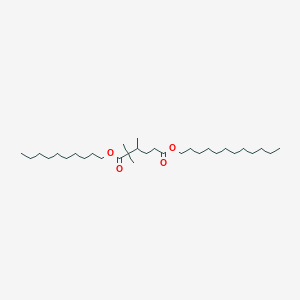
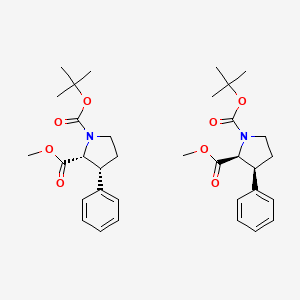
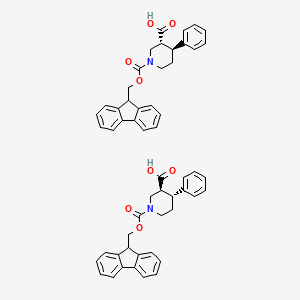
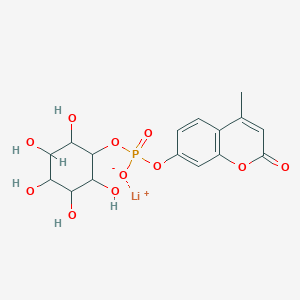
![7-(Azetidin-3-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B12296708.png)
![(R)-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide](/img/structure/B12296709.png)
